molecular formula C15H11ClN2O2 B8564090 N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide CAS No. 344458-29-3

N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide

Cat. No. B8564090
Key on ui cas rn: 344458-29-3
M. Wt: 286.71 g/mol
InChI Key: HMDOHPGJNQMWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06723733B2

Procedure details

Prepared from 2-amino-6(5H)-phenanthridinone 3 and chloroacetyl chloride according to General Procedure A. P-dioxane was used as solvent and 1.1 equivalent of sodium hydroxide as base. A white precipitation was formed after stirring the mixture for 2 ours. Purification of the precipitation by crystallization in dioxane gave a white solid (53% yield), mp 300-303° C. 1H-NMR (400 MHz, DMSO-d6), 11.71 (s, 1H), 10.45 (s, 1H), 8.63 (s, 1H), 8.33 (d, J=7.9 Hz, 1H), 8.27 (d, J=8.2 Hz, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.46 (m, 2H), 7.34 (d, J=8.8 Hz, 1H), 4.30 (s, 2H). Anal. (C15H11ClN2O2), C H N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]2[NH:12][C:11](=[O:16])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]=2[CH:3]=1.[Cl:17][CH2:18][C:19](Cl)=[O:20].[OH-].[Na+]>C1OCCOC1>[Cl:17][CH2:18][C:19]([NH:1][C:2]1[CH:15]=[CH:14][C:13]2[NH:12][C:11](=[O:16])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]=2[CH:3]=1)=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1COCCO1

Conditions

Stirring
Type
CUSTOM
Details
after stirring the mixture for 2 ours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitation
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
Purification of the precipitation
CUSTOM
Type
CUSTOM
Details
by crystallization in dioxane

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.